3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime
Description
Properties
IUPAC Name |
(Z)-3-tert-butyl-N-ethoxy-1-methylindeno[1,2-c]pyrazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWDGAWYLETGE-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde to form an intermediate imine, followed by cyclization and subsequent oximation to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and cyclization steps .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted pyrazole derivatives with potential biological and chemical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation, thereby exerting anti-cancer effects . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which play crucial roles in cell survival, growth, and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Similarities
Key Analogs:
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (CAS: 946387-25-3) Core structure: Indeno[3,2-c]pyrazol-4-one (vs. indeno[2,3-d]pyrazole in the target compound). Substituents:
- tert-Butyl at position 3 (shared with the target compound).
- Phenyl at position 2 (vs. methyl at position 1 in the target compound).
- Ketone at position 4 (vs. ethyloxime ether in the target compound).
tert-Butyl Oxime Derivatives (e.g., piperidine-based oximes) Shared functional group: Oxime with confirmed E-configuration. Structural divergence: Piperidine ring vs. indeno-pyrazole core.
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations:
Reactivity and Stability
- Oxime Configuration : The E-configuration of the oxime group (observed in piperidine analogs ) likely applies to the target compound, influencing its stereochemical interactions.
- Conjugation Effects : Conjugation between the oxime and adjacent carbonyl/aromatic systems (as in the piperidine analog ) may stabilize the target compound’s structure.
Notes:
- The phenyl-substituted analog lacks classified health hazards but requires precautions against inhalation and skin contact . The target compound’s ethyloxime group may introduce additional handling requirements (e.g., ventilation to avoid vapor exposure).
Biological Activity
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indeno[2,3-d]pyrazole core with a tert-butyl group and an ethyloxime substituent. Its molecular formula is C_{15}H_{18}N_2O, and it has a molecular weight of approximately 246.32 g/mol. The structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor interactions. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor antagonists.
Key Mechanisms:
- Enzyme Inhibition: Compounds in the pyrazole family have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Binding: The indeno[2,3-d]pyrazole moiety may interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.
Biological Activity Studies
Numerous studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.
Case Study 2: Antioxidant Activity
Another investigation into related indeno-pyrazoles revealed their capacity to scavenge free radicals and reduce oxidative stress in neuronal cells. This suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity against various biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Tert-butyl group at position 3 | Increased potency as COX inhibitor |
| Ethyloxime substitution at position 4 | Enhanced antioxidant properties |
Q & A
Q. What are the recommended safety protocols for handling 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators for dust/particulate protection, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent eye contact .
- Ventilation: Implement mechanical exhaust systems and ensure access to safety showers/eyewash stations .
- Storage: Store in a cool, dry area away from strong oxidizers (e.g., peroxides, chlorates) to avoid reactive hazards .
- Spill Management: Use adsorbent materials (e.g., vermiculite) and avoid flushing into drains. Dispose of waste via incineration in certified facilities .
Q. How can the purity and identity of this compound be verified after synthesis?
Answer:
- Chromatography: Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity, referencing retention times against standards (e.g., ≥95% purity threshold) .
- Spectroscopy: Confirm structural identity via -NMR (nuclear magnetic resonance) for proton environments and FT-IR for functional groups (e.g., oxime C=N stretch at ~1640 cm) .
- Mass Spectrometry: Validate molecular weight using ESI-MS (Electrospray Ionization Mass Spectrometry) to match the theoretical mass (CHNO: ~352.4 g/mol) .
Q. What solvent systems are suitable for recrystallization?
Answer:
- Optimized Solvents: Ethanol or DMF-EtOH (1:1 v/v) mixtures are effective for recrystallization due to moderate polarity and solubility gradients, as demonstrated for analogous pyrazole derivatives .
- Procedure: Reflux the crude product in ethanol for 2 hours, filter hot, and cool slowly to induce crystal formation .
Advanced Research Questions
Q. How can contradictory stability data be resolved for this compound under varying pH conditions?
Answer:
- Experimental Design: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .
- Reactivity Insights: Test compatibility with common lab reagents (e.g., acids, bases) to identify instability triggers, referencing SDS warnings for structurally related tert-butyl compounds .
Q. What strategies can optimize the synthetic yield of the oxime functional group?
Answer:
- Reaction Optimization: Vary hydroxylamine hydrochloride equivalents (1.2–2.0 equiv) and reaction time (4–24 hours) in ethanol/water (3:1) under reflux. Monitor conversion via TLC (R ~0.3 in ethyl acetate/hexane) .
- Catalysis: Explore Lewis acids (e.g., ZnCl) to enhance nucleophilic addition to the carbonyl precursor .
- Byproduct Analysis: Characterize side products (e.g., unreacted ketone) using GC-MS to refine stoichiometric ratios .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors, leveraging the tert-butyl group’s hydrophobic pocket engagement .
- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~3.2) and polar surface area (~65 Å) to correlate with experimental bioactivity .
- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. What methodologies assess ecotoxicological risks in the absence of empirical data?
Answer:
- Read-Across Analysis: Compare the compound’s logP (octanol-water partition coefficient) and molecular weight to structurally similar substances with known ecotoxicity profiles .
- In Silico Tools: Apply ECHA’s QSAR Toolbox to predict acute aquatic toxicity (e.g., LC for Daphnia magna) .
- Microcosm Studies: Expose soil/water samples to sublethal concentrations (1–100 ppm) and monitor microbial diversity via 16S rRNA sequencing .
Methodological Challenges & Data Interpretation
Q. How can researchers address inconsistencies in reported melting points?
Answer:
Q. What techniques validate the stereochemical configuration of the oxime group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
